4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde
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Overview
Description
4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a 2,5-difluorophenylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Introduction of the 2,5-difluorophenylmethyl group: This step often involves a nucleophilic substitution reaction where the piperazine ring is reacted with a 2,5-difluorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, with various electrophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-[(2,5-difluorophenyl)methyl]piperazine-1-carboxylic acid.
Reduction: 4-[(2,5-difluorophenyl)methyl]piperazine-1-methanol.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the development of bioactive molecules that can modulate biological pathways.
Industrial Chemistry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of compounds derived from 4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde depends on their specific structure and target. Generally, these compounds may interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The piperazine ring often plays a crucial role in enhancing the binding affinity and selectivity of these molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-difluorophenyl)methyl]piperazine-1-carbaldehyde
- 4-[(3,5-difluorophenyl)methyl]piperazine-1-carbaldehyde
- 4-[(2,5-dichlorophenyl)methyl]piperazine-1-carbaldehyde
Uniqueness
4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence the electronic properties and reactivity of the compound. This unique substitution pattern can lead to distinct biological activities and chemical behaviors compared to its analogs.
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-11-1-2-12(14)10(7-11)8-15-3-5-16(9-17)6-4-15/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYZPLZMRJVEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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